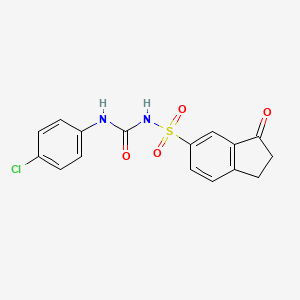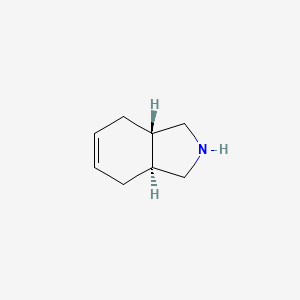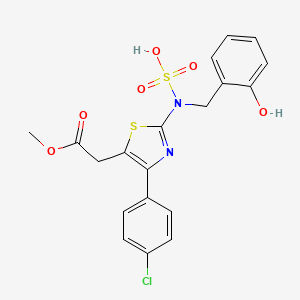
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a sulfobenzylamino moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Attachment of Sulfobenzylamino Moiety: The sulfobenzylamino group can be attached through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-5-acetic acid derivatives: Compounds with similar thiazole ring structures.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups.
Sulfobenzylamino derivatives: Compounds with sulfobenzylamino moieties.
Uniqueness
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
102612-88-4 |
|---|---|
Formule moléculaire |
C19H17ClN2O6S2 |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-hydroxyphenyl)methyl]sulfamic acid |
InChI |
InChI=1S/C19H17ClN2O6S2/c1-28-17(24)10-16-18(12-6-8-14(20)9-7-12)21-19(29-16)22(30(25,26)27)11-13-4-2-3-5-15(13)23/h2-9,23H,10-11H2,1H3,(H,25,26,27) |
Clé InChI |
XFVHQQNEQQVNRL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(N=C(S1)N(CC2=CC=CC=C2O)S(=O)(=O)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


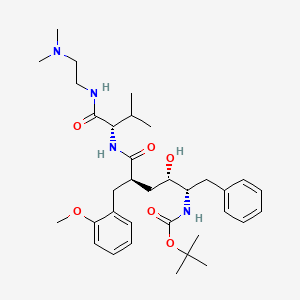

![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)


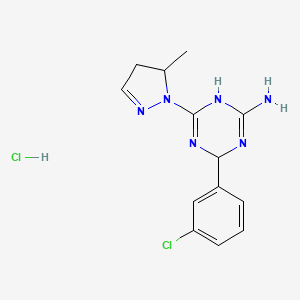
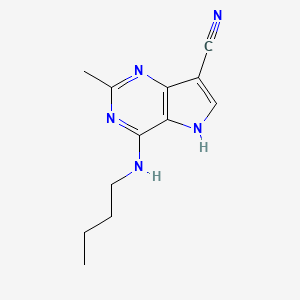

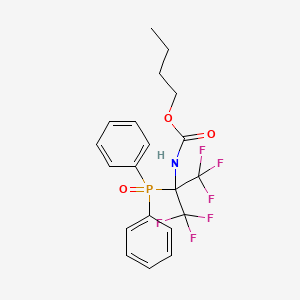
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
